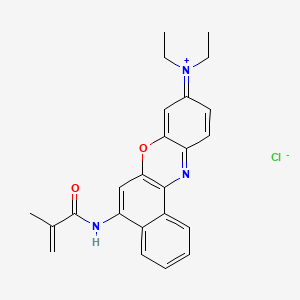
Nile Blue Methacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nile Blue Methacrylamide is a fluorescent dye derivative of Nile Blue, known for its applications in bioimaging and pH sensing. This compound is particularly valued for its ability to emit in the far-red to near-infrared spectrum, making it useful for various biological and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nile Blue Methacrylamide is synthesized through a series of chemical reactions involving Nile Blue and methacrylamide. The process typically involves the following steps:
Nitration and Reduction: Nile Blue is nitrated and then reduced to form an intermediate compound.
Methacrylation: The intermediate is then reacted with methacrylic acid or its derivatives under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Nile Blue Methacrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s fluorescence properties.
Reduction: Reduction reactions can modify the dye’s electronic structure, affecting its emission spectrum.
Substitution: Substitution reactions can introduce different functional groups, enhancing the dye’s properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence and chemical properties .
Applications De Recherche Scientifique
Nile Blue Methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical reactions and processes.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a pH sensor in medical diagnostics.
Industry: Applied in the development of advanced materials and sensors
Mécanisme D'action
Nile Blue Methacrylamide exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light in the far-red to near-infrared spectrum. This fluorescence is influenced by the compound’s environment, such as pH levels, making it useful for sensing applications. The molecular targets and pathways involved include interactions with cellular structures and biomolecules, allowing for precise imaging and diagnostics .
Comparaison Avec Des Composés Similaires
Nile Blue: The parent compound, known for its blue fluorescence.
Nile Red: Another derivative with different fluorescence properties.
Methylene Blue: A related dye with applications in medicine and biology.
Uniqueness: Nile Blue Methacrylamide is unique due to its methacrylamide group, which enhances its stability and fluorescence properties. This makes it particularly suitable for applications requiring long-term imaging and precise pH sensing .
Propriétés
Formule moléculaire |
C24H24ClN3O2 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
diethyl-[5-(2-methylprop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-5-27(6-2)16-11-12-19-21(13-16)29-22-14-20(26-24(28)15(3)4)17-9-7-8-10-18(17)23(22)25-19;/h7-14H,3,5-6H2,1-2,4H3;1H |
Clé InChI |
PPEXHWSVWLFAHE-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C(=C)C)OC2=C1)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



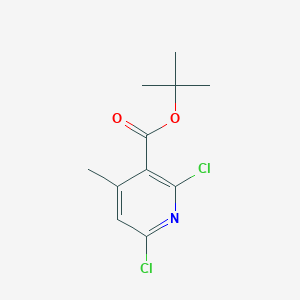
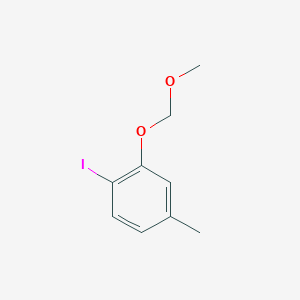
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)

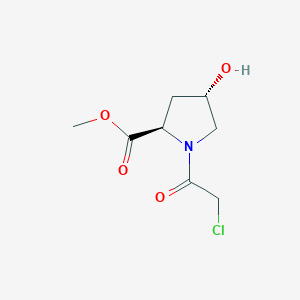
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
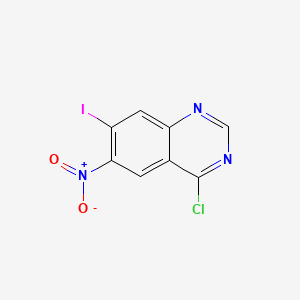
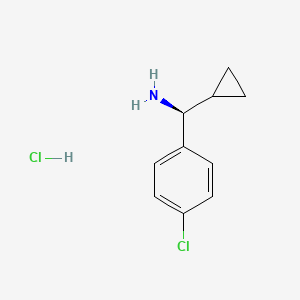
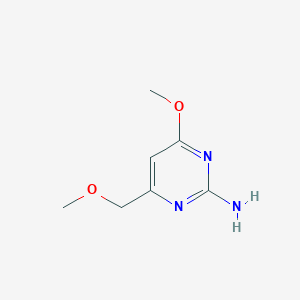
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
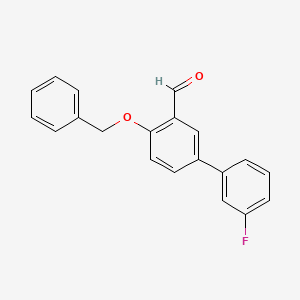
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
